molecular formula C10H12O4 B13935059 (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester

(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester

Cat. No.: B13935059
M. Wt: 196.20 g/mol
InChI Key: OAGPMUBMXLBBBA-UHFFFAOYSA-N
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Description

(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester is an organic compound with a complex structure that includes both methoxy and hydroxy functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester typically involves the esterification of (3-Methoxy-5-hydroxy-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products:

    Oxidation: (3-Methoxy-5-oxo-phenyl)-acetic acid.

    Reduction: (3-Methoxy-5-hydroxy-phenyl)-ethanol.

    Substitution: Various substituted phenyl acetic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

(3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester involves its interaction with specific molecular targets in biological systems. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • (3-Methoxy-4-hydroxy-phenyl)-acetic acid methyl ester.
  • (4-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester.
  • (3-Methoxy-5-hydroxy-phenyl)-propionic acid methyl ester.

Comparison: (3-Methoxy-5-hydroxy-phenyl)-acetic acid methyl ester is unique due to the specific positioning of the methoxy and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 2-(3-hydroxy-5-methoxyphenyl)acetate

InChI

InChI=1S/C10H12O4/c1-13-9-4-7(3-8(11)6-9)5-10(12)14-2/h3-4,6,11H,5H2,1-2H3

InChI Key

OAGPMUBMXLBBBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)CC(=O)OC

Origin of Product

United States

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